Uncinine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
1-[(2-oxo-5-propan-2-ylidenefuran-3-yl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO3/c1-8(2)10-6-9(12(15)16-10)7-13-5-3-4-11(13)14/h6H,3-5,7H2,1-2H3 |
InChI Key |
HREXWSQKOMIFNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C=C(C(=O)O1)CN2CCCC2=O)C |
Synonyms |
uncinine |
Origin of Product |
United States |
Isolation and Structural Elucidation of Uncinine
Methodological Approaches for the Isolation of Uncinine from Biological Sources
The isolation of natural products, including alkaloids like this compound, generally follows a multi-step process starting with the collection and preparation of the plant material. This material, which can include roots, stems, leaves, or fruits depending on where the compound is concentrated, is typically dried and ground to increase the surface area for extraction grinnell.edu.
Extraction is the initial step, where solvents are used to dissolve and separate the target compounds from the plant matrix grinnell.eduresearchgate.net. The choice of solvent depends on the polarity of the compounds being sought; for alkaloids, organic solvents are commonly employed, often in conjunction with methods like maceration, percolation, or Soxhlet extraction grinnell.eduresearchgate.net. Following the initial extraction, the crude extract, which contains a complex mixture of compounds, undergoes fractionation grinnell.edu. This step aims to partition the extract into smaller, less complex fractions based on physical properties such as polarity or solubility grinnell.edu. Techniques such as liquid-liquid extraction and various forms of column chromatography, including silica (B1680970) gel and reversed-phase chromatography, are widely used for this purpose grinnell.edu.
Purification is the final stage of isolation, where individual compounds are separated to high purity grinnell.edu. High-resolution liquid chromatography (HPLC) is a powerful technique often coupled with detectors like mass spectrometers for achieving this grinnell.educlariant.com. Preparative thin-layer chromatography (TLC) can also be utilized depending on the characteristics of the target molecule grinnell.edu.
This compound has been reported as a novel α,β-butenolide alkaloid isolated from Artabotrys uncinatus, a plant belonging to the Annonaceae family nih.govacs.orgacs.org. The isolation from Artabotrys uncinatus involved separating this compound along with other alkaloids nih.govacs.orgacs.org. While the specific detailed isolation protocol for this compound from Artabotrys uncinatus might vary, the general principles of extraction and chromatography as described above would be applied. Another source where this compound has been reported is Artabotrys hexapetalus nih.gov.
Advanced Spectroscopic and Spectrometric Techniques in this compound Structure Determination
Once isolated, the structure of a natural product is determined using a combination of spectroscopic and spectrometric techniques grinnell.educlariant.com. These methods provide crucial information about the molecular formula, connectivity of atoms, functional groups, and the spatial arrangement of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone in the structure elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms grinnell.educlariant.comnih.gov. By analyzing the chemical shifts, splitting patterns, and integration of signals in 1D NMR spectra (such as ¹H NMR and ¹³C NMR), researchers can deduce the types of protons and carbons present and their electronic environments nih.govqau.edu.pk.
Two-dimensional (2D) NMR techniques provide through-bond and through-space correlation information, which is essential for piecing together the molecular structure nih.govshu.edu. Experiments like Correlation Spectroscopy (COSY) reveal coupled protons, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) establish correlations between protons and carbons, including those separated by multiple bonds nih.gov. These correlations allow for the construction of the molecular connectivity diagram acdlabs.com.
For this compound, NMR spectroscopy was instrumental in determining its structure nih.govacs.orgacs.org. Analysis of the ¹H NMR and ¹³C NMR spectra, likely combined with 2D NMR data, allowed researchers to assign the various proton and carbon signals to specific positions within the molecule, confirming its butenolide alkaloid structure nih.govacs.orgacs.orgqau.edu.pk. The ¹H NMR spectral data for A-series compounds, including this compound, have been recorded qau.edu.pk.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight of a compound and its elemental composition, which is crucial for confirming the molecular formula grinnell.educlariant.com. High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecule, allowing for the calculation of the precise molecular formula clariant.comacdlabs.com.
Furthermore, tandem mass spectrometry (MS/MS) or fragmentation analysis in MS provides insights into the structure by breaking the molecule into smaller, characteristic ions clariant.com. The fragmentation pattern can be used to deduce the presence of specific functional groups and the arrangement of substructures within the molecule clariant.com.
For this compound, mass spectral data were used in conjunction with NMR data to determine its structure nih.govacs.orgacs.org. HRMS would have been employed to establish the molecular formula of this compound, which is reported as C₁₂H₁₅NO₃ nih.gov. Analysis of the fragmentation pattern in the mass spectrum would have provided supporting evidence for the proposed butenolide alkaloid structure.
Chiroptical Methods for Absolute Configuration Assignment
For chiral molecules, determining the absolute configuration (the 3D spatial arrangement of atoms around a chiral center) is critical, as different enantiomers can exhibit distinct biological activities purechemistry.orglibretexts.org. Chiroptical methods, such as Electronic Circular Dichroism (ECD) spectroscopy and Optical Rotatory Dispersion (ORD), are used for this purpose purechemistry.orgnih.govspectroscopyasia.com.
Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light by a chiral molecule purechemistry.orgspectroscopyasia.com. The resulting CD spectrum, with its characteristic Cotton effects (peaks or troughs), is highly sensitive to the stereochemistry and conformation of the molecule spectroscopyasia.com. Comparing the experimental CD spectrum to calculated spectra for possible stereoisomers, often computed using Density Functional Theory (DFT), can allow for the assignment of absolute configuration shu.eduspectroscopyasia.com. Optical Rotation, the rotation of plane-polarized light by a chiral substance, is another chiroptical property that can provide information about stereochemistry, although it does not directly give absolute configuration without correlation to known standards or computational methods purechemistry.orglibretexts.org.
While the initial reports on this compound focused on its planar structure elucidation using NMR and MS nih.govacs.orgacs.org, the determination of its absolute configuration would require the application of chiroptical methods or potentially X-ray crystallography if suitable crystals could be obtained purechemistry.orgspectroscopyasia.com. Specific details regarding the absolute configuration of this compound and the chiroptical methods used for its determination were not extensively detailed in the provided search results focusing solely on its isolation and basic structure determination. However, ECD spectroscopy is a recognized technique for elucidating the structure, including stereochemistry, of natural products like alkaloids nih.govnih.gov.
Chemical Synthesis and Analog Development of Uncinine
Strategies for the Total Synthesis of Uncinine
The total synthesis of this compound has been approached through various strategic disconnections and bond-forming reactions, with a significant focus on constructing the core butenolide ring and establishing the correct stereochemistry.
Retrosynthetic analysis is a problem-solving technique used in organic synthesis to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. wikipedia.orgub.edu In the context of this compound, a primary retrosynthetic disconnection involves the butenolide ring, a key structural motif. A logical disconnection can be made at the ester linkage of the lactone, which points towards a hydroxy-alkenoic acid precursor. Further disconnection of the exocyclic double bond can lead to a more simplified keto-acid or a related precursor, which can be assembled from smaller fragments.
A notable total synthesis of this compound reported by Fáková, Pour, Kuneš, and Šenel commences from propargyl alcohol. scispace.comufc.br Their retrosynthetic strategy hinged on a key palladium-catalyzed carbonylative lactonization step to form the butenolide ring. scispace.comufc.bracs.orgfrontiersin.org This approach simplifies the complex target molecule into more manageable and synthetically accessible precursors. The core idea is to introduce the carbonyl group and cyclize to the lactone in a single, efficient step.
The general retrosynthetic approach for this compound can be visualized as follows:
Target Molecule: this compound
Key Disconnection 1 (C-O bond of the lactone): This leads back to a substituted γ-hydroxyalkenoic acid.
Key Disconnection 2 (C=C bond formation): This simplifies the precursor to a keto-acid or a related structure, which can be constructed using standard carbon-carbon bond-forming reactions.
This type of analysis allows for the identification of strategic bonds and functional groups that can be formed using reliable and high-yielding chemical reactions. chemistry.coach
The synthesis of this compound requires precise control over both stereochemistry and regiochemistry. Stereoselectivity refers to the preferential formation of one stereoisomer over another, while regioselectivity is the preference for bond-making or breaking at one position over all other possible positions. chemistrydocs.comnumberanalytics.comacs.org
In the synthesis of this compound and its analogs, stereoselective control is crucial for establishing the desired geometry of the exocyclic double bond of the butenolide ring. For instance, the synthesis of (Z)-γ-ylidenebutenolides has been achieved with high stereoselectivity using palladium-catalyzed intramolecular 5-exo cyclization of (Z)-2-en-4-ynoic acids. organic-chemistry.org This methodology ensures the formation of the correct isomer, which is often critical for biological activity.
Regioselectivity plays a significant role in reactions such as the addition of substituents to the butenolide ring or its precursors. For example, in the functionalization of a precursor molecule with multiple reactive sites, a regioselective reaction will favor the modification of a specific site, leading to the desired constitutional isomer. numberanalytics.comnumberanalytics.com The design of catalysts and the optimization of reaction conditions are key strategies for achieving high regioselectivity in synthetic transformations. numberanalytics.com
A pivotal and elegant method employed in the total synthesis of this compound is carbonylative lactonization. scispace.comufc.bracs.org This reaction involves the introduction of a carbonyl group (from carbon monoxide) and the simultaneous formation of the lactone ring. A particularly effective approach is the palladium-catalyzed carbonylative lactonization. acs.orgfrontiersin.org
In the synthesis reported by Fáková and colleagues, a key intermediate derived from propargyl alcohol undergoes a Pd-catalyzed carbonylation. scispace.comufc.br A novel aspect of their strategy is the participation of an oxo-function as an internal nucleophile in the lactonization step, a process they describe as "carbonylative lactonization via carbonyl oxygen attack". scispace.comufc.bracs.org This key step, which proceeds in a mild and selective manner, was instrumental in achieving a concise total synthesis of this compound in just eight steps from propargyl alcohol. scispace.comufc.br This method highlights the power of transition metal catalysis to facilitate complex bond formations in a single, efficient operation.
Stereoselective and Regioselective Methodologies in this compound Synthesis
Synthesis of this compound Analogues and Derivatization Strategies for Research Purposes
The development of synthetic analogs of natural products is a cornerstone of medicinal chemistry, allowing for the exploration of structure-activity relationships (SAR) and the optimization of biological activity. nih.gov
The design of this compound analogues is guided by several principles aimed at understanding the structural features essential for its biological activity and improving its therapeutic potential. nih.gov Key strategies in analog design include:
Scaffold Modification: Altering the core butenolide structure to assess its importance for activity and potentially discover novel active scaffolds. nih.gov
Functional Group Modification: Systematically changing the functional groups on the this compound molecule. For example, modifying the substituents on the butenolide ring can influence the compound's electronic properties, solubility, and interaction with biological targets. nih.gov
Stereochemical Modification: Synthesizing stereoisomers of this compound to determine the impact of the three-dimensional arrangement of atoms on its biological function. nih.gov
A fundamental aspect of this design process is the study of structure-activity relationships (SAR), which involves systematically altering the molecule's structure and evaluating the effect on its biological activity. nih.gov This information is crucial for identifying the pharmacophore—the key molecular features responsible for activity.
The synthesis of this compound analogues leverages the synthetic routes developed for the natural product, introducing modifications at various stages. Late-stage diversification, where a common advanced intermediate is converted into a library of related compounds, is a particularly efficient strategy.
For this compound, the synthetic intermediates provide convenient points for diversification. For example, the precursors to the carbonylative lactonization step can be modified to introduce different substituents onto the butenolide ring. Chemical derivatization can also be employed to modify the final this compound molecule. This involves chemically transforming a functional group into a different one. For instance, hydroxyl or carboxyl groups, if present in an analog scaffold, can be targeted for derivatization.
The development of divergent synthetic routes is also a powerful approach. This involves creating a key intermediate that can be readily converted into a variety of structurally diverse analogs. For example, a common intermediate could be subjected to a range of cross-coupling reactions to introduce different aromatic or aliphatic side chains, leading to a library of this compound analogues for biological screening.
Derivatization Techniques for Enhanced Analytical Detection and Structural Probing
The chemical structure of this compound, 1-[(2-oxo-5-propan-2-ylidenefuran-3-yl)methyl]pyrrolidin-2-one, possesses several functional moieties, including a butenolide ring (an unsaturated γ-lactone), a pyrrolidinone (a lactam), and an exocyclic double bond of the isopropylidene group. nih.gov While modern analytical techniques can often detect native compounds, derivatization is a powerful strategy to enhance sensitivity, improve chromatographic behavior, and facilitate structural elucidation, especially when analyzing complex biological or environmental samples. nih.govsci-hub.sejfda-online.com Chemical modification of an analyte prior to analysis can overcome issues like low volatility, poor ionization efficiency, and lack of a strong chromophore. sci-hub.semdpi.com
For this compound, derivatization would primarily target the butenolide and pyrrolidinone rings. Although no specific derivatization protocols for this compound have been detailed in the scientific literature, established methods for similar functional groups can be applied to predict effective strategies for its analysis.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly effective technique for the separation and identification of volatile and thermally stable compounds. mdpi.com The direct analysis of this compound by GC could be challenging due to its polarity and potential for thermal degradation. Derivatization is an essential step to increase its volatility and thermal stability. jfda-online.commdpi.com
A common approach for compounds containing active hydrogens, such as those that could be introduced by opening the lactone or lactam rings, is silylation. nih.govmdpi.com For instance, if this compound were hydrolyzed to its corresponding hydroxy acid, the hydroxyl and carboxylic acid groups could be converted into their trimethylsilyl (B98337) (TMS) ethers and esters. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. This process reduces the polarity and increases the volatility of the molecule, leading to improved peak shape and sensitivity in GC-MS analysis. nih.gov
Another potential strategy involves the reduction of the lactone and lactam carbonyl groups to the corresponding diol and amine, followed by acylation or silylation to yield volatile derivatives.
Table 1: Potential GC-MS Derivatization Strategies for this compound Hydrolysate
| Functional Group (on Hydrolyzed this compound) | Derivatization Reagent | Derivative Formed | Analytical Enhancement |
| Carboxylic Acid | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ester | Increased volatility, improved peak shape |
| Hydroxyl | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ether | Increased volatility, improved thermal stability |
| Carboxylic Acid / Hydroxyl | Pentafluorobenzyl bromide (PFBBr) | PFB ester / ether | Enhanced sensitivity for Electron Capture Detection (ECD) |
Derivatization for High-Performance Liquid Chromatography (HPLC)
HPLC is a premier technique for the analysis of non-volatile or thermally labile compounds like many alkaloids. sci-hub.se Derivatization for HPLC aims to introduce a chromophore or fluorophore into the analyte molecule to enhance its detection by UV-Visible or fluorescence detectors, respectively. sci-hub.sewelch-us.com This is particularly useful if the native compound has a weak UV absorbance at typical analytical wavelengths.
The butenolide ring of this compound is a key target for derivatization. Lactones can be derivatized by reaction with reagents that target the carbonyl group. For example, Girard's reagent T can react with the ketone group within the lactone structure, forming a hydrazone. myu-group.co.jp This derivatization adds a permanently charged quaternary ammonium (B1175870) group, which significantly enhances ionization efficiency for detection by mass spectrometry (MS), particularly in positive ion mode. myu-group.co.jp
For fluorescence detection, derivatization agents that introduce a fluorescent tag can be employed. The hydrolysis of the lactone ring to a carboxylic acid would open up possibilities for derivatization with fluorescent hydrazides or amines, following activation of the carboxyl group.
Table 2: Potential HPLC Derivatization Strategies for this compound
| Target Moiety | Derivatization Reagent | Detection Method | Analytical Enhancement |
| Butenolide (Lactone) Carbonyl | Girard's Reagent T | LC-MS | Increased ionization efficiency, stable detection |
| Hydrolyzed Lactone (Carboxylic Acid) | 4-Bromo-N-methylbenzylamine | LC-MS/MS | Enhanced positive ESI-MS/MS detection, isotopic pattern for identification |
| Hydrolyzed Lactone (Carboxylic Acid) | Dansyl Hydrazine | Fluorescence Detection | Introduction of a highly fluorescent tag, increased sensitivity |
Derivatization for Structural Probing
Beyond enhancing detection, derivatization plays a crucial role in structural elucidation. intertek.comscribd.com By selectively reacting with specific functional groups, derivatization can help confirm the presence of these groups and provide data for mass spectral fragmentation analysis. For instance, creating a TMS derivative of a hydrolyzed this compound molecule and analyzing its fragmentation pattern in a mass spectrometer can help pinpoint the location of the original hydroxyl and carboxylic acid groups. jfda-online.com The mass shift of 114 amu for each TBDMS group incorporated provides clear evidence of the number of active hydrogens replaced.
The use of reagents like 4-bromo-N-methylbenzylamine for carboxylic acids introduces a bromine atom, which has a characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio). nih.gov This isotopic signature makes the derivatized molecule easily identifiable in a mass spectrum, aiding in the confirmation of its structure. nih.gov
Molecular and Cellular Mechanism Studies of Uncinine S Biological Activities
Investigation of Uncinine's Effects on Cellular Processes In Vitro
In vitro research provides a fundamental understanding of how a compound interacts with cells in a controlled environment. For this compound, these studies have been pivotal in characterizing its biological effects at the cellular level.
Modulation of Cellular Proliferation and Viability in Research Models
Cellular proliferation and viability are critical parameters in assessing the potential of a compound for further development. susupport.comcellsignal.com this compound and its derivatives have been the subject of studies investigating their impact on the growth and survival of various cell lines.
Research has shown that synthetic butenolide derivatives based on the this compound structure exhibit significant anti-proliferative activity against gastric cancer cells. sioc-journal.cnsioc-journal.cn For instance, one derivative, compound 9l, demonstrated potent and selective inhibition of proliferation in gastric cancer cell lines such as MGC-803, HGC27, and SGC7901, while showing less cytotoxicity in a normal gastric epithelial cell line (GES1). sioc-journal.cnsioc-journal.cn The anti-proliferative effect of these compounds is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Cell Line | IC50 (μmol/L) | Reference |
|---|---|---|---|
| Compound 9l | MGC-803 | 2.9 | sioc-journal.cnsioc-journal.cn |
| Compound 11 | MGC-803 | 7.5 | sioc-journal.cn |
| Compound 12 | MGC-803 | 12.3 | sioc-journal.cn |
Induction of Programmed Cell Death Pathways (Apoptosis) in Cancer Cell Lines
Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. frontiersin.orgmdpi.com The ability of a compound to induce apoptosis in cancer cells is a key indicator of its potential as an anticancer agent.
Studies have revealed that the mechanism of action for certain this compound-based compounds involves the induction of apoptosis. For example, compound 9l was found to trigger apoptotic cell death in gastric cancer cells. sioc-journal.cn This process is often mediated by a family of proteases called caspases. The research on compound 9l suggests that its apoptosis-inducing effect is at least partially dependent on the activation of caspase-9 and caspase-3. sioc-journal.cnsioc-journal.cn The activation of these caspases is a hallmark of the intrinsic apoptotic pathway. mdpi.com
Exploration of Antiproliferative Mechanisms in Specific Cellular Systems
Beyond simply observing cell death, researchers are interested in the specific mechanisms by which compounds like this compound inhibit cell proliferation. These mechanisms can be diverse and target various aspects of a cell's machinery. While direct studies on this compound's specific antiproliferative mechanisms are still emerging, the investigation of its derivatives provides valuable insights. The selective action of compound 9l against gastric cancer cells suggests a targeted mechanism that deserves further investigation to understand its utility in preventing and treating gastric cancer. sioc-journal.cn
Identification of Molecular Targets and Signaling Pathways
To fully understand a compound's biological activity, it is essential to identify its direct molecular targets and the signaling pathways it modulates. nih.govnih.gov This area of research for this compound is still developing, but initial findings and related studies are beginning to paint a picture of its potential interactions.
Receptor Binding Studies and Ligand-Target Interactions
Receptor binding assays are used to determine if a compound interacts with specific receptors on or within a cell. eurofinsdiscovery.com These studies can reveal the affinity of a ligand (like this compound) for a particular target. While specific receptor binding studies for this compound are not extensively documented in the provided search results, the general approach involves incubating the compound with cells or cell membranes expressing the target receptor and measuring the extent of binding. sci-hub.senih.gov This can help in identifying the initial point of contact for the compound's biological effects.
Enzymatic Activity Modulation and Inhibition Kinetics
Enzymes are critical for a vast array of cellular functions, and their modulation by small molecules is a common mechanism of drug action. patsnap.comresearchgate.net this compound's derivatives have been studied for their effects on enzyme activity. The investigation into the apoptosis-inducing compound 9l points towards the modulation of enzymatic activity within the caspase cascade. sioc-journal.cn
Gene Expression and Protein Regulation Studies at the Cellular Level
Research into the specific effects of the natural product this compound on gene expression and protein regulation is limited in publicly available scientific literature. However, studies on synthetic derivatives based on the this compound scaffold provide valuable insights into how this class of butenolide compounds may interact with cellular machinery, particularly in the context of cancer and viral infections. These investigations have revealed that certain this compound analogues can modulate critical cellular pathways by altering the expression and activity of key proteins involved in apoptosis and inflammation.
One area of investigation has been the development of this compound-based compounds for their anti-cancer properties. A series of novel butenolide derivatives were synthesized using this compound as a structural template. sioc-journal.cnsioc-journal.cn Within this series, the compound (Z)-5-(4-(tert-butyl)-benzylidene)-3-(morpholinomethyl)furan-2(5H)-one, referred to as compound 9l , demonstrated significant anti-proliferative activity against the MGC-803 human gastric cancer cell line. sioc-journal.cnsioc-journal.cn Molecular-level studies suggest that its mechanism involves the induction of apoptosis, or programmed cell death. This process was found to be partially dependent on the activation of specific proteins within the caspase family, which are central executioners of apoptosis. sioc-journal.cnsioc-journal.cn Specifically, the activity of caspase-9 and caspase-3 was enhanced, indicating an activation of the intrinsic apoptotic pathway.
Table 1: Effect of this compound Derivative (Compound 9l) on Apoptosis-Related Proteins in MGC-803 Gastric Cancer Cells
| Compound | Target Cell Line | Affected Pathway | Regulated Proteins | Observed Effect | Reference |
|---|---|---|---|---|---|
| Compound 9l | MGC-803 (Human Gastric Cancer) | Apoptosis | Caspase-9, Caspase-3 | Activation | sioc-journal.cn, sioc-journal.cn |
Further research into butenolide derivatives has explored their antiviral potential. A compound designated as 3D , also a butene lactone derivative, was shown to have broad-spectrum activity against the influenza A virus (IAV) both in cell cultures and in animal models. nih.gov The mechanism of action for this derivative involves the modulation of the host's innate immune and apoptotic responses to viral infection. nih.gov
IAV infection typically triggers a strong pro-inflammatory response, which can lead to lung damage. The study found that compound 3D could significantly inhibit the IAV-induced upregulation of several pro-inflammatory cytokine genes at the mRNA level. nih.gov Furthermore, the derivative was observed to reduce the rate of apoptosis in IAV-infected A549 cells, a human lung epithelial cell line, by influencing the mitochondrial apoptosis pathway. nih.gov
Table 2: Regulation of Host Gene Expression by this compound Derivative (Compound 3D) in Influenza A Virus-Infected A549 Cells
| Compound | Target Cell Line | Condition | Affected Genes/Pathways | Regulated Proteins/Genes | Observed Effect | Reference |
|---|---|---|---|---|---|---|
| Compound 3D | A549 (Human Lung Epithelial) | Influenza A (H1N1) Virus Infection | Pro-inflammatory Response | IL-1β, IL-6, IL-8, TNF-α | Downregulation of mRNA levels | nih.gov |
| Compound 3D | A549 (Human Lung Epithelial) | Influenza A (H1N1) Virus Infection | Apoptosis | Mitochondrial Apoptosis Pathway | Reduction of apoptosis rate | nih.gov |
While these findings are promising, it is crucial to underscore that they pertain to synthetic derivatives of this compound. Direct studies on the natural compound itself are necessary to confirm whether it possesses similar biological activities and regulatory effects on gene and protein expression.
Pre Clinical Research Applications of Uncinine in Disease Models Non Human
In Vitro Studies on Cellular Systems
In vitro studies using cellular systems are a critical initial step in pre-clinical research, allowing for controlled assessment of a compound's direct effects on various cell types . These studies can provide insights into potential mechanisms of action and identify promising candidates for further investigation.
Cytotoxicity Assessment in Defined Cancer Cell Lines (e.g., HepG2, MGC803)
Cytotoxicity assessment in cancer cell lines is a common in vitro method to evaluate a compound's ability to induce cell death or inhibit cell growth nih.govdrug-dev.comnih.govnih.govmeddocsonline.orgmdpi.comarchivesofmedicalscience.com. Cancer cell lines like HepG2 (human hepatocellular carcinoma) and MGC803 (human gastric cancer) are frequently used models in cancer research nih.govnih.govnih.gov. While Uncinine is found in plants with reported antiproliferative properties dntb.gov.ua, specific detailed data on this compound's cytotoxicity against HepG2 and MGC803 cell lines was not prominently available in the conducted searches. Research on other natural compounds, however, illustrates the methodology and the type of data typically generated in such assessments, often involving the determination of IC50 values, which represent the concentration of a compound required to inhibit cell growth by 50% drug-dev.comarchivesofmedicalscience.com.
Antibacterial Activity Profiling in Microbial Models
Evaluating the antibacterial activity of a compound in vitro involves testing its effects against various bacterial strains nih.govjapsonline.comdovepress.com. This profiling helps to determine the spectrum of activity and potency against different types of bacteria, such as Gram-positive and Gram-negative species nih.govjapsonline.comdovepress.com. Natural products, including those containing this compound, have been explored for their antibacterial potential dntb.gov.uascispace.com. While the searches indicated that this compound is present in plants with reported antibacterial activity dntb.gov.uascispace.com, specific detailed data profiling this compound's effects against a defined panel of microbial models was not readily found. Studies on other plant extracts and compounds demonstrate the use of methods like disc diffusion or determination of Minimum Inhibitory Concentration (MIC) to quantify antibacterial effects nih.govjapsonline.comdovepress.com.
Cellular Selectivity and Differential Effects on Normal vs. Diseased Cells
In Vivo Studies in Animal Models (Non-Human Clinical)
In vivo studies using animal models are essential for evaluating the biological effects of a compound within a complex living system, providing insights that cannot be obtained from in vitro studies alone ppd.commodernvivo.com. These models can help assess a compound's efficacy in disease models, as well as its behavior within the organism.
Proof-of-Concept Studies for Biological Effects in Relevant Organ Systems
Evaluation of Systemic Distribution and Cellular Uptake in Pre-clinical Models
Understanding how a compound is distributed throughout the body and taken up by cells is crucial for assessing its potential efficacy and identifying potential targets and off-target effects in vivo ppd.comarchivesofmedicalscience.comnih.govgenprex.com. Studies on systemic distribution and cellular uptake in pre-clinical animal models provide data on pharmacokinetics and help inform dosage and administration strategies (though dosage information is excluded from this article) ppd.com. Various techniques are employed to track the compound within the organism and at the cellular level archivesofmedicalscience.comnih.govgenprex.com. While the importance of evaluating systemic distribution and cellular uptake in pre-clinical models is well-established ppd.comarchivesofmedicalscience.comnih.govgenprex.com, specific detailed data on the systemic distribution and cellular uptake of this compound in pre-clinical models was not prominently available in the conducted searches. Research in this area often involves analyzing tissue concentrations and utilizing imaging techniques or cellular fractionation to determine where the compound accumulates and how it enters cells archivesofmedicalscience.comnih.govgenprex.com.
Analytical Methodologies for Uncinine Quantification and Detection in Research
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are fundamental in the analysis of Uncinine, providing the necessary separation from complex matrices and assessment of its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, identification, and quantification of alkaloids like this compound from plant extracts and synthetic reaction mixtures. scilit.commiamioh.eduisciii.es The technique separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. miamioh.edu For alkaloids, reversed-phase HPLC is commonly used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and resolution. frontiersin.orgnih.gov
While specific validated HPLC methods for the routine quantification of this compound are not extensively detailed in publicly accessible literature, the general principles for alkaloid analysis are applicable. A typical HPLC method for a butenolide alkaloid would involve:
Column: A C18 column is a common choice for the separation of moderately polar compounds like this compound. frontiersin.org
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic phase (e.g., a mixture of acetonitrile and methanol) would likely be effective. mdpi.com
Detection: A Diode Array Detector (DAD) or a UV-Vis detector would be used to monitor the column effluent. nih.gov this compound exhibits a UV absorption maximum at 215 nm, which can be utilized for its detection.
The following table illustrates a hypothetical HPLC setup for this compound analysis, based on common practices for similar alkaloids.
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
This table is illustrative and represents a typical starting point for method development for a compound like this compound.
Gas Chromatography (GC)
Gas Chromatography (GC) is another separation technique used for volatile and thermally stable compounds. rsc.org The sample is vaporized and transported through a column by an inert carrier gas (mobile phase). dntb.gov.ua Separation occurs based on the compound's boiling point and its interaction with the stationary phase lining the column. nd.edu
Direct analysis of this compound by GC is likely challenging due to its nature as an alkaloid, which may have low volatility and could be prone to thermal degradation in the injector port. While GC-MS has been used to analyze volatile components from Artabotrys species (plants from which this compound is isolated), this compound itself has not been identified among these volatile fractions. mdpi.com For GC analysis to be feasible, derivatization to increase volatility and thermal stability would likely be necessary. However, given the efficiency of HPLC for such compounds, GC is not the typical method of choice for this compound analysis.
Mass Spectrometry-Based Detection and Quantification
Mass spectrometry (MS) is a highly sensitive and selective analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. researchgate.net It is a cornerstone for the identification and quantification of natural products like this compound, especially when coupled with a chromatographic separation system.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for trace-level quantification of compounds in complex matrices. frontiersin.orgnih.gov This technique combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. asianpubs.org After separation by the LC system, the analyte is ionized, typically using electrospray ionization (ESI) or atmospheric-pressure chemical ionization (APCI). The resulting ion is then selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and allows for quantification at very low concentrations. frontiersin.org
For this compound, an LC-MS/MS method would be developed to achieve high sensitivity and selectivity, which is crucial for pharmacokinetic or metabolic studies. The following table outlines the expected parameters for an LC-MS/MS analysis of this compound.
| Parameter | Setting |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | [M+H]⁺ (m/z corresponding to the protonated molecule) |
| Product Ions (Q3) | Specific fragment ions resulting from collision-induced dissociation |
| Collision Energy | Optimized for maximum fragmentation of the precursor ion |
| Dwell Time | Set to ensure sufficient data points across the chromatographic peak |
This table provides a general framework for an LC-MS/MS method for this compound. Specific m/z transitions and optimal energies would need to be determined experimentally.
Structural Confirmation via High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). mdpi.comresearchgate.net This precision allows for the determination of the elemental composition of a molecule, which is a powerful tool for confirming the identity of known compounds and for elucidating the structure of novel substances. researchgate.net Techniques like time-of-flight (TOF) and Orbitrap mass analyzers are commonly used to achieve high resolution. mdpi.com
The structure of this compound, isolated from Artabotrys uncinatus, was confirmed using spectroscopic data, including mass spectrometry. nih.gov Electron Ionization Mass Spectrometry (EIMS) data has been reported, showing key fragment ions that are characteristic of the this compound structure.
| m/z (Relative Intensity %) | Interpretation |
|---|---|
| 257 [M]⁺ (15) | Molecular Ion |
| 228 (10) | Loss of an ethyl group (-C₂H₅) |
| 184 (100) | Base peak, likely a stable fragment after initial losses |
| 156 (30) | Further fragmentation |
| 128 (40) | Further fragmentation |
Data sourced from Hsieh et al., 2001. nih.gov
Spectroscopic Methods for Quantitative Analysis
Spectroscopic techniques, which measure the interaction of electromagnetic radiation with a substance, are indispensable for the structural elucidation of compounds and can also be adapted for quantitative analysis. ijprajournal.com
For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) has been fundamental in determining its complex structure. nih.govemerypharma.com While NMR is primarily a qualitative tool for structure elucidation, Quantitative NMR (qNMR) can be used for accurate concentration measurements without the need for an identical standard of the analyte, provided a certified internal standard is used.
UV-Visible spectroscopy is a more direct and common spectroscopic method for quantification. pnrjournal.comflorajournal.com Based on the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. For this compound, its reported UV absorption maximum (λmax) in ethanol (B145695) is at 215 nm. nih.gov A quantitative method could be developed by creating a calibration curve of absorbance versus known concentrations of a purified this compound standard at this wavelength.
Future Directions and Research Gaps in Uncinine Studies
Elucidation of the Complete Biosynthetic Pathway of Uncinine in Artabotrys uncinatus
A significant research gap exists in the complete elucidation of the biosynthetic pathway of this compound in its natural source, Artabotrys uncinatus. pnas.orgnih.gov While the biosynthesis of structurally related γ-butyrolactones and butenolides has been studied in other organisms, such as bacteria and other plants, the specific enzymatic steps leading to this compound are unknown. acs.orgnih.govrsc.org
In some bacteria, the biosynthesis of γ-butyrolactones begins with the condensation of dihydroxyacetone phosphate (B84403) (DHAP) and a β-ketoacyl-acyl carrier protein (ACP), followed by a series of reduction and dephosphorylation steps. rsc.org In plants, the origin of the butenolide ring can vary. For instance, in the case of digitoxigenin, the butenolide ring is derived from mevalonic acid. nih.govacs.org The study of butenolide phytohormones like strigolactones and karrikins also provides insights into potential biosynthetic precursors and enzymatic reactions. mdpi.com
Future research should focus on identifying the precursor molecules and the specific enzymes (e.g., synthases, reductases, and modifying enzymes) involved in the formation of the this compound scaffold in Artabotrys uncinatus. This knowledge would not only be of fundamental scientific interest but could also pave the way for biotechnological production of this compound and its derivatives.
Table 1: Proposed Research Steps for Elucidating this compound's Biosynthetic Pathway
| Research Step | Description | Potential Methodologies |
| Precursor Feeding Studies | Administration of isotopically labeled potential precursors (e.g., acetate, mevalonate, amino acids) to Artabotrys uncinatus cultures to trace their incorporation into the this compound molecule. | Isotope-labeling experiments followed by NMR or mass spectrometry analysis. |
| Transcriptome Analysis | Sequencing the transcriptome of Artabotrys uncinatus to identify candidate genes encoding enzymes typically involved in butenolide biosynthesis (e.g., polyketide synthases, reductases, cytochrome P450s). | Next-generation sequencing (NGS) and differential gene expression analysis. |
| Enzyme Characterization | Heterologous expression and functional characterization of candidate enzymes to confirm their role in the biosynthetic pathway. | Recombinant protein expression in microbial hosts (e.g., E. coli, yeast) and in vitro enzyme assays. |
| Pathway Reconstruction | Assembling the complete biosynthetic pathway based on the identified enzymes and intermediates. | Systems biology approaches and metabolic modeling. |
Comprehensive Molecular Mechanistic Investigations of Identified Biological Activities
Preliminary studies have indicated that this compound and its synthetic analogues possess biological activities, notably anticancer properties. frontiersin.org One study on a novel butenolide derivative based on this compound demonstrated that its mechanism of inducing apoptosis in gastric cancer cells is partially dependent on the activation of caspase-9 and caspase-3. frontiersin.orgnih.gov However, a comprehensive understanding of the molecular mechanisms underlying these activities is still lacking.
The induction of apoptosis is a complex process that can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. frontiersin.orgnih.gov Both pathways converge on the activation of executioner caspases, such as caspase-3, which are responsible for the biochemical and morphological changes associated with apoptosis. nih.govfrontiersin.org The intrinsic pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). frontiersin.org
Future investigations should aim to fully delineate the signaling cascades affected by this compound. This includes identifying its direct molecular targets and understanding how it modulates key regulatory proteins involved in cell death and proliferation.
Table 2: Key Areas for Molecular Mechanistic Investigations of this compound
| Research Area | Key Questions to Address |
| Target Identification | What are the primary cellular proteins or pathways that this compound directly interacts with? |
| Apoptosis Pathway Analysis | Does this compound induce apoptosis primarily through the intrinsic or extrinsic pathway? What is the full spectrum of caspases activated? How does it affect the expression and activity of Bcl-2 family proteins? |
| Cell Cycle Analysis | Does this compound cause cell cycle arrest at specific checkpoints? If so, what are the underlying molecular mechanisms (e.g., modulation of cyclins and cyclin-dependent kinases)? |
| Other Potential Mechanisms | Does this compound affect other cancer-related processes such as angiogenesis, metastasis, or inflammation? |
Development of Advanced Synthetic Methodologies for this compound and Complex Analogues
While some synthetic methods for this compound and its analogues have been reported, the development of more advanced and efficient synthetic strategies is crucial for further research and potential therapeutic applications. acs.orgrsc.org The ability to synthesize a diverse library of this compound analogues is essential for establishing structure-activity relationships (SAR) and optimizing its biological profile.
Modern synthetic methodologies that could be applied to this compound synthesis include transition metal-catalyzed cross-coupling reactions, ring-closing metathesis, and asymmetric catalysis to control stereochemistry. acs.org The development of modular synthetic routes would allow for the systematic modification of different parts of the this compound scaffold, including the butenolide ring and its substituents.
Exploration of this compound as a Chemical Probe for Fundamental Biological Processes
A chemical probe is a small molecule that can be used to study the function of proteins and biological pathways. dntb.gov.ua Given its biological activity, this compound has the potential to be developed into a chemical probe to investigate fundamental biological processes. To be an effective chemical probe, a molecule should be potent, selective, and have a known mechanism of action.
The development of this compound-based chemical probes would require the synthesis of derivatives that incorporate reporter tags, such as fluorescent dyes or biotin, for visualization and affinity-based pulldown experiments. These probes could be used to identify the direct binding partners of this compound in cells, providing invaluable insights into its mechanism of action.
Furthermore, by understanding the specific cellular processes modulated by this compound, it could be used as a tool to perturb and study these processes in various disease models. This could lead to the discovery of new therapeutic targets and a deeper understanding of cellular signaling networks. dntb.gov.ua
Q & A
Q. What established synthetic routes exist for Uncinine, and what are their limitations?
The primary synthetic route for this compound involves a 4-step process starting from tulipalin (1), yielding 30.4% overall . Key limitations include low efficiency due to multi-step reactions (e.g., bromination, elimination, nucleophilic substitution) and challenges in isolating intermediates like bromolactone 3 and ethyl 4-aminobutanoate derivatives. Researchers must optimize reaction conditions (e.g., catalysts, solvents) to mitigate these issues .
Q. How can the purity and structural identity of synthesized this compound derivatives be validated?
Purity is confirmed via high-performance liquid chromatography (HPLC), while structural identity is established using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For novel derivatives, elemental analysis and X-ray crystallography may supplement characterization. Known compounds require cross-referencing with literature-reported spectral data .
Q. What standard assays are used to evaluate this compound’s cytotoxic activity?
The MTT assay is commonly employed to measure IC50 values against cancer cell lines (e.g., gastric cancer cells). Triplicate experiments ensure statistical validity, and results are compared to positive controls like 5-fluorouracil (5-FU) .
Advanced Research Questions
Q. How can researchers optimize this compound synthesis to improve yield and reduce steps?
Strategies include:
Q. What methodologies address contradictions in cytotoxicity data across this compound studies?
Discrepancies may arise from cell line variability, assay protocols, or compound stability. Solutions involve:
Q. How should researchers design experiments to explore this compound’s structure-activity relationships (SAR)?
A systematic approach includes:
- Modifying functional groups (e.g., substituents on the butenolide ring) to assess impact on bioactivity.
- Testing derivatives against a panel of cancer cell lines and non-cancerous cells to determine selectivity.
- Integrating molecular docking studies to predict binding affinities with target proteins (e.g., apoptosis regulators) .
Data Analysis and Reporting
Q. What statistical methods are critical for interpreting cytotoxicity data?
- Dose-response analysis : Nonlinear regression models (e.g., log(inhibitor) vs. normalized response) to calculate IC50 values.
- Error propagation : Reporting standard deviations from triplicate experiments to quantify uncertainty.
- Comparative tests : ANOVA or Student’s t-test to evaluate significance between derivatives and controls .
Table 1 : Cytotoxicity Data for Select this compound Derivatives (IC50, μM)
| Compound | Gastric Cancer Cells | Selectivity Index* |
|---|---|---|
| 9l | 2.9 ± 0.1 | >10 |
| 9d | 10.9 ± 1.7 | 3.5 |
| 5-FU | 7.1 ± 1.3 | 1.2 |
| *Selectivity Index = IC50 (non-cancerous cells) / IC50 (cancer cells) . |
Methodological Best Practices
Q. How can researchers ensure reproducibility in this compound studies?
- Document reaction conditions (e.g., temperature, solvent ratios, catalyst loading) in granular detail .
- Deposit raw spectral data and crystallographic files in public repositories (e.g., Cambridge Structural Database).
- Share synthetic protocols via supplementary information, adhering to journal guidelines .
Q. What frameworks guide hypothesis formulation for this compound mechanistic studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
